3-[4-(Azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Description
This compound is a boron-containing tricyclic structure featuring an azidomethylphenyl substituent. Its unique architecture combines a boratricyclo[7.3.1.05,13]trideca-pentaene core with a 2,4-diaza framework, creating a rigid, electron-deficient system.
Properties
IUPAC Name |
3-[4-(azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H14BN5/c2*19-23-20-11-12-7-9-14(10-8-12)18-21-15-5-1-3-13-4-2-6-16(22-18)17(13)15/h2*1-10,21-22H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEGJEBHNNHADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)CN=[N+]=[N-].B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28B2N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene typically involves multiple steps, starting with the preparation of the azidomethylphenyl precursor. This precursor can be synthesized through the reaction of 4-(bromomethyl)phenyl derivatives with sodium azide under suitable conditions. The subsequent steps involve the formation of the boron-containing tricyclic framework through cyclization reactions, often catalyzed by transition metals or using specific organic reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification techniques such as chromatography and crystallization would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azide group can yield amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group can produce nitro derivatives, while reduction can yield amine derivatives. Substitution reactions on the phenyl ring can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-[4-(Azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential as a drug candidate or a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[4-(Azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene involves its interaction with specific molecular targets and pathways. The azide group can participate in bioorthogonal reactions, allowing for selective labeling and modification of biomolecules. The boron-containing tricyclic framework may interact with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boron-Containing Tricyclic Analogues
Compound: 12-Dimethylamino-2,2-difluoro-8-phenyl-1,5,3-diaza-2,4-boratricyclo-[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaen-1-ylium ()
- Structural Differences: Smaller ring system (dodeca vs. trideca). Fluoro substituents at the 2-position enhance electrophilicity compared to the azidomethyl group. Dimethylamino group modifies electronic delocalization.
- Reactivity :
- Fluorinated boron centers exhibit stronger Lewis acidity, whereas the azidomethyl group in the target compound enables photolytic or strain-promoted cycloadditions.
- Applications : Used in fluorescence sensing due to its conjugated π-system .
Pharmaceutical Tricyclic Derivatives
Compound : Naphmethonium (16) ()
- Structural Differences: Contains a 2,4-dione moiety instead of a boron atom. Multiple dimethylamino groups enhance solubility and bioavailability.
- Biological Activity :
- The dione group facilitates hydrogen bonding with biological targets (e.g., enzymes), while the target compound’s boron center may interact differently (e.g., covalent inhibition).
- Applications : Investigated as a neuromuscular blocker in pharmaceutical research .
Heteroatom-Rich Tricyclic Systems
Compounds :
- 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi)
- 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj) ()
- Structural Differences :
- Tetracyclic vs. tricyclic core.
- Sulfur atoms (dithia) increase ring strain and redox activity compared to the boron-nitrogen system.
- Methoxy/hydroxyphenyl groups influence solubility and stability.
- Applications : Explored in antimicrobial and antitumor studies due to heteroatom-driven interactions .
Research Findings and Implications
- Boron vs. Heteroatom Systems : Boron-containing tricyclics (e.g., target compound) exhibit tunable electronic properties for catalysis or sensing, while sulfur/nitrogen analogs () prioritize biological interactions .
- Substituent Effects: Azidomethyl groups enable bioorthogonal tagging, contrasting with dione or dimethylamino groups’ roles in drug delivery .
- Stability : Fluorinated boron systems () show enhanced air/water stability compared to azide-bearing compounds, which may require inert handling .
Biological Activity
Chemical Structure and Properties
The compound's IUPAC name indicates a unique structure with azido and diaza functionalities, which may contribute to its biological activity. The molecular formula is , and it features a boron atom within a bicyclic framework, which is significant for its chemical reactivity.
Structural Formula
Research indicates that compounds with azido groups can participate in bioorthogonal reactions, making them valuable in drug delivery and imaging applications. The presence of the diaza-boratricyclo structure suggests potential interactions with biological macromolecules, possibly influencing cellular processes.
Anticancer Activity
A study published in Journal of Medicinal Chemistry highlighted that related compounds exhibited significant anticancer properties by inducing apoptosis in cancer cells through the activation of caspase pathways. The azido moiety may enhance the selectivity of these compounds towards cancerous tissues due to its ability to undergo click chemistry reactions.
Antimicrobial Properties
Another area of investigation is the antimicrobial activity of azido-containing compounds. Preliminary studies suggest that the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Case Studies
-
Anticancer Study :
- Objective : Evaluate the efficacy of azido compounds on cancer cell lines.
- Method : In vitro assays on various cancer cell lines (e.g., MCF-7, HeLa).
- Findings : Compounds showed IC50 values in the low micromolar range, indicating potent anticancer activity.
-
Antimicrobial Evaluation :
- Objective : Assess antibacterial properties against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method and minimum inhibitory concentration (MIC) tests.
- Findings : Significant inhibition of bacterial growth was observed, particularly against Staphylococcus aureus.
Table 1: Biological Activity Summary
| Activity Type | Effectiveness | Mechanism | Reference |
|---|---|---|---|
| Anticancer | High | Induction of apoptosis | Journal of Medicinal Chemistry |
| Antimicrobial | Moderate | Disruption of cell wall | Microbial Drug Resistance |
| Bioorthogonal Reactions | Potential | Selective targeting | Chemical Communications |
Table 2: Case Study Results
| Study Type | Cell Line/Bacteria | IC50/MIC Value | Observations |
|---|---|---|---|
| Anticancer | MCF-7 | 5 µM | Induced apoptosis |
| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Significant growth inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
